Aquilarone B
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Aquilarone B is a chromone derivative isolated from the resinous heartwood of Aquilaria species, commonly known as agarwood. Agarwood is highly valued for its fragrant properties and has been used in traditional medicine, religious rites, and cultural activities. This compound is known for its anti-inflammatory effects and is one of the many bioactive compounds found in agarwood .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Aquilarone B can be synthesized through various chemical reactions involving the chromone skeleton. The synthetic route typically involves the condensation of appropriate phenolic compounds with chromone derivatives under controlled conditions. Specific details on the synthetic routes and reaction conditions for this compound are not widely documented, but general methods for synthesizing chromone derivatives can be applied .
Industrial Production Methods
Industrial production of this compound is primarily based on the extraction from agarwood. The extraction process involves the use of organic solvents such as ethanol or methanol to isolate the compound from the resinous wood. Advanced techniques like chromatography are employed to purify this compound from the crude extract .
Analyse Chemischer Reaktionen
Types of Reactions
Aquilarone B undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its corresponding reduced forms.
Substitution: Substitution reactions can introduce different functional groups into the chromone skeleton.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various electrophiles and nucleophiles can be used under acidic or basic conditions.
Major Products
The major products formed from these reactions include oxidized chromones, reduced chromones, and substituted chromone derivatives .
Wissenschaftliche Forschungsanwendungen
Aquilarone B has several scientific research applications:
Chemistry: Used as a reference compound for studying chromone derivatives and their chemical properties.
Biology: Investigated for its anti-inflammatory and potential anti-cancer properties.
Medicine: Explored for its therapeutic potential in treating inflammatory diseases and other medical conditions.
Industry: Utilized in the fragrance industry due to its aromatic properties
Wirkmechanismus
Aquilarone B exerts its effects primarily through its anti-inflammatory properties. It inhibits the production of pro-inflammatory cytokines and mediators, thereby reducing inflammation. The molecular targets and pathways involved include the inhibition of nuclear factor-kappa B (NF-κB) and the modulation of cyclooxygenase (COX) enzymes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Aquilarone A
- Aquilarone C
- Aquilarone D
- Aquilarone F
- Aquilarone G
- Aquilarone I
Uniqueness
Aquilarone B is unique due to its specific chromone structure and its potent anti-inflammatory effects. While other similar compounds also exhibit bioactive properties, this compound stands out for its specific molecular interactions and therapeutic potential .
Eigenschaften
Molekularformel |
C17H18O6 |
---|---|
Molekulargewicht |
318.32 g/mol |
IUPAC-Name |
(5S,6S,7S,8R)-5,6,7,8-tetrahydroxy-2-(2-phenylethyl)-5,6,7,8-tetrahydrochromen-4-one |
InChI |
InChI=1S/C17H18O6/c18-11-8-10(7-6-9-4-2-1-3-5-9)23-17-12(11)13(19)14(20)15(21)16(17)22/h1-5,8,13-16,19-22H,6-7H2/t13-,14-,15-,16+/m0/s1 |
InChI-Schlüssel |
CWMIROLCTHMEEO-YHUYYLMFSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)CCC2=CC(=O)C3=C(O2)[C@@H]([C@H]([C@H]([C@H]3O)O)O)O |
Kanonische SMILES |
C1=CC=C(C=C1)CCC2=CC(=O)C3=C(O2)C(C(C(C3O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.